5-Chloro-7-methyl-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPKFSUXDCWZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745101 | |
| Record name | 5-Chloro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-83-1 | |
| Record name | 5-Chloro-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Approaches for 5 Chloro 7 Methyl 1h Indole 3 Carbaldehyde
Established Synthetic Routes to 5-Chloro-7-methyl-1H-indole-3-carbaldehyde
The traditional synthesis of this target compound relies on robust and well-documented reactions that are fundamental to heterocyclic chemistry. These methods are characterized by their reliability and the accessibility of starting materials.
Vilsmeier-Haack Formylation Strategies and Optimizations
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic rings, including indoles. organic-chemistry.orgijpcbs.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl3), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org
This electrophile then attacks the electron-rich C3 position of the indole (B1671886) nucleus. For the synthesis of this compound, the precursor required is 5-chloro-7-methyl-1H-indole. The reaction proceeds via an electrophilic substitution mechanism, where the Vilsmeier reagent adds to the indole, followed by hydrolysis during the workup to yield the final aldehyde product. wikipedia.org Optimizations of this reaction often involve careful control of temperature and stoichiometry to maximize yield and minimize side-product formation.
Table 1: Key Components in Vilsmeier-Haack Formylation
| Component | Chemical Name | Role |
|---|---|---|
| Substrate | 5-Chloro-7-methyl-1H-indole | The electron-rich heterocycle to be formylated. |
| Reagent 1 | N,N-Dimethylformamide (DMF) | Source of the formyl group. |
| Reagent 2 | Phosphorus Oxychloride (POCl3) | Activates DMF to form the Vilsmeier reagent. |
| Intermediate | Vilsmeier Reagent | The electrophilic species that attacks the indole ring. |
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic ring-forming reaction that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com This method can be adapted to produce a wide array of substituted indoles, including the precursor to the target compound.
To synthesize 5-chloro-7-methyl-1H-indole, the necessary starting materials are (4-chloro-2-methylphenyl)hydrazine (B2812045) and a suitable carbonyl compound. The reaction mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Under acidic catalysis, a rsc.orgrsc.org-sigmatropic rearrangement occurs, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com Once the 5-chloro-7-methyl-1H-indole scaffold is formed, a subsequent formylation step, such as the Vilsmeier-Haack reaction, is required to introduce the aldehyde group at the C3 position.
Table 2: Precursors for Fischer Indole Synthesis of the Indole Scaffold
| Precursor | Chemical Name | Role |
|---|---|---|
| Hydrazine Component | (4-chloro-2-methylphenyl)hydrazine | Provides the benzene (B151609) ring and both nitrogen and carbon atoms of the pyrrole (B145914) ring. |
| Carbonyl Component | e.g., Pyruvic aldehyde dimethyl acetal | Provides the remaining two carbon atoms for the pyrrole ring. |
Multi-Step Synthesis from Substituted Anilines
A practical multi-step synthesis route to produce indole-3-carbaldehyde derivatives starts from substituted anilines. A specific method for preparing compounds like 5-chloro-1H-indole-3-carbaldehyde has been detailed, which can be directly applied to the synthesis of the 7-methyl analog. google.com This process begins with 4-chloro-2-methyl-aniline. google.com
The synthesis typically involves the following sequence:
Diazotization: The starting aniline (B41778) (4-chloro-2-methyl-aniline) is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.
Japp-Klingemann Reaction: The diazonium salt is then reacted with an active methylene (B1212753) compound, such as 2-methylacetoacetic ester. This reaction forms a hydrazone intermediate.
Fischer Indolization: The resulting hydrazone is cyclized under acidic conditions, often by heating in a high-boiling solvent or with a catalyst like polyphosphoric acid, to form the indole ring.
Formylation: The final step is the introduction of the aldehyde group at the C3 position, commonly achieved through the Vilsmeier-Haack reaction as described previously.
A Chinese patent describes a synthetic method for indole-3-carboxaldehyde (B46971) compounds starting from various 2-methylaniline derivatives, including 4-chloro-2-methyl-aniline, which directly corresponds to the precursor for the target compound. google.com
Table 3: Simplified Multi-Step Synthesis Pathway
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-chloro-2-methyl-aniline | NaNO2, HCl | 4-chloro-2-methylbenzenediazonium chloride |
| 2 | Diazonium Salt | Active Methylene Compound | Hydrazone Intermediate |
| 3 | Hydrazone Intermediate | Acid Catalyst (e.g., H2SO4) | 5-chloro-7-methyl-1H-indole derivative |
Emerging Synthetic Methodologies
Recent advancements in organic synthesis have introduced more direct and efficient methods for preparing indole derivatives, focusing on metal-catalyzed reactions and novel oxidative strategies. These approaches aim to improve atom economy and reduce the number of synthetic steps.
Metal-Catalyzed Formylation and C–H Activation Approaches
Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct and selective modification of complex molecules, including indoles. rsc.orgyoutube.com These methods bypass the need for traditional multi-step sequences by directly converting a C–H bond into a C–C or C-heteroatom bond.
For the synthesis of indole-3-carbaldehydes, palladium- or rhodium-catalyzed C–H activation at the C3 position is a promising strategy. acs.org The reaction typically involves an indole substrate, a metal catalyst, and a formylating agent or a carbon monoxide source. The inherent reactivity of the indole C3 position often directs the functionalization. scite.ai While specific examples for this compound are not extensively documented in foundational literature, the general principle is well-established for the indole scaffold. rsc.org The use of directing groups attached to the indole nitrogen can also steer the functionalization to other positions, such as C2 or C4, highlighting the versatility of this approach. acs.org
Table 4: Components in a Hypothetical C-H Activation Formylation
| Component | Function | Example |
|---|---|---|
| Metal Catalyst | Activates the C-H bond for functionalization. | Palladium(II) acetate, Rhodium complexes. acs.org |
| Ligand | Modifies the reactivity and selectivity of the metal catalyst. | Phosphine (B1218219) ligands, N-heterocyclic carbenes. |
| Formyl Source | Provides the -CHO group. | Carbon monoxide (CO) with a hydride source, or formaldehydes. |
Oxidative Approaches to Indole Carbaldehyde Formation
Oxidative methods provide an alternative route to indole-3-carbaldehydes, typically by the oxidation of a precursor where the C3 position is already functionalized with a group at a lower oxidation state, such as a methyl or hydroxymethyl group.
One common strategy is the oxidation of the corresponding indole-3-methanol. The synthesis of 5-chloro-7-methyl-1H-indole-3-methanol followed by its oxidation using mild oxidizing agents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) would yield the desired aldehyde. Another potential route is the oxidative decarboxylation of an indole-3-acetic acid derivative. Research has shown that manganese-salophen complexes can catalyze the oxidative decarboxylation of indole-3-acetic acid to indole-3-carbaldehyde using sodium periodate (B1199274) as the oxidant. researchgate.net These methods offer functional group tolerance and often proceed under mild conditions.
Table 5: Oxidative Strategies for Indole-3-Carbaldehyde Synthesis
| Precursor | Oxidizing System | Description |
|---|---|---|
| Indole-3-methanol | Manganese Dioxide (MnO2) | A standard, selective oxidation of an allylic/benzylic alcohol to an aldehyde. |
| Indole-3-acetic acid | Mn(III)-salophen / NaIO4 | Catalytic oxidative decarboxylation to form the aldehyde. researchgate.net |
Table of Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| 5-chloro-7-methyl-1H-indole |
| N,N-Dimethylformamide (DMF) |
| Phosphorus Oxychloride (POCl3) |
| (4-chloro-2-methylphenyl)hydrazine |
| Pyruvic aldehyde dimethyl acetal |
| Sulfuric Acid (H2SO4) |
| Zinc Chloride (ZnCl2) |
| 4-chloro-2-methyl-aniline |
| Sodium Nitrite (NaNO2) |
| Hydrochloric Acid (HCl) |
| 2-methylacetoacetic ester |
| Polyphosphoric acid |
| Palladium(II) acetate |
| Carbon Monoxide (CO) |
| 5-chloro-7-methyl-1H-indole-3-methanol |
| Manganese Dioxide (MnO2) |
| Pyridinium chlorochromate (PCC) |
| 5-chloro-7-methyl-1H-indole-3-acetic acid |
| Sodium periodate (NaIO4) |
| 3-Methylindole |
| Cerium Ammonium (B1175870) Nitrate (CAN) |
Electrochemical Synthesis Techniques
Electrochemical methods offer a promising frontier for the synthesis of complex organic molecules, often providing milder reaction conditions and reducing the need for stoichiometric chemical oxidants or reductants. While specific, detailed protocols for the direct electrochemical synthesis of this compound are not extensively documented in dedicated studies, the principles can be inferred from the electrochemical synthesis of related heterocyclic aldehydes.
For instance, the electrochemical properties of various quinolinecarbaldehydes have been investigated, demonstrating a strong correlation between the molecular structure and the resulting reduction and oxidation potentials. nih.gov Such studies on related nitrogen-containing heterocycles lay the groundwork for developing electrochemical formylation methods. These techniques could potentially involve the direct oxidation of the indole nucleus in the presence of a suitable carbon source or the electrochemical generation of a formylating agent in situ. The primary advantages of an electrochemical approach would include high selectivity, ambient operating temperatures, and the replacement of hazardous chemical reagents with clean electrical energy, aligning with the core tenets of green chemistry.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of indole derivatives is a critical area of modern chemical research. jocpr.com The goal is to devise synthetic pathways that are not only efficient in terms of yield but also environmentally benign. nih.gov This involves a holistic assessment of the entire process, from the choice of starting materials and solvents to the energy consumption and waste generated. jocpr.comnih.gov
Solvent-Free and Aqueous Reaction Conditions
A major focus of green synthetic chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. For the synthesis of indole aldehydes, moving towards solvent-free or aqueous reaction systems is a key objective.
Research into the synthesis of related bis(indolyl)methanes has demonstrated the viability of using water as a reaction solvent. beilstein-journals.org These reactions, often catalyzed by acids, can proceed efficiently in an aqueous medium, which is non-toxic, inexpensive, and non-flammable. For the formylation of 5-chloro-7-methyl-1H-indole, traditional methods like the Vilsmeier-Haack reaction typically use solvents such as dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.org Adapting such reactions to aqueous conditions, perhaps by developing water-tolerant catalysts, would represent a significant green advancement.
Solvent-free, or solid-state, reactions provide another avenue for greener synthesis. These reactions, conducted by grinding or heating solid reactants in the absence of a solvent, can lead to higher efficiency, shorter reaction times, and a dramatic reduction in waste.
Catalyst Development for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy requirements and higher selectivity while minimizing waste. jocpr.com The development of sustainable catalysts for the formylation of indoles is an active area of research.
Traditional formylation methods like the Vilsmeier-Haack and Reimer-Tiemann reactions often require stoichiometric amounts of activating reagents, which generate significant waste. wikipedia.orgwikipedia.org Modern approaches focus on using catalytic quantities of more benign substances.
Key Developments in Catalysis for Indole Formylation:
Heterogeneous Catalysts: Utilizing solid-supported catalysts, such as silica-supported ceric ammonium nitrate, simplifies product purification and allows for catalyst recovery and reuse. ekb.eg
Nanocatalysts: Graphene oxide decorated with copper bromide (GO-CuBr) nanoparticles has been shown to be a highly efficient catalyst for the synthesis of bis(indolyl)methanes, requiring very low catalyst loading. beilstein-journals.org This approach could be adapted for the formylation of specific indoles.
Phosphine-Catalyzed Vilsmeier-Haack Reaction: A recent innovation involves a catalytic version of the Vilsmeier-Haack reaction using a phospholene oxide catalyst. orgsyn.org This method avoids the use of stoichiometric phosphorus oxychloride, significantly improving the reaction's environmental profile. orgsyn.org
| Catalyst Type | Example | Solvent | Key Advantage |
| Phosphine Oxide | 3-methyl-1-phenyl-2-phospholene 1-oxide | Acetonitrile | Catalytic cycle avoids stoichiometric POCl₃, mild conditions. orgsyn.org |
| Nanocomposite | Graphene Oxide-Copper Bromide (GO-CuBr) | None (Solvent-free) | High efficiency at low catalyst loading (0.05 mol%). beilstein-journals.org |
| Halogen-Bond Donors | Bidentate iodoalkynes | Water | Enables reaction in aqueous media with low catalyst loading. beilstein-journals.org |
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com A reaction with 100% atom economy is an ideal addition reaction where all reactant atoms are found in the product. researchgate.net
Substitution and elimination reactions, which are common in organic synthesis, inherently have lower atom economy because they produce stoichiometric byproducts. nih.gov The Vilsmeier-Haack reaction, a standard method for synthesizing indole-3-carbaldehydes, is a prime example of a process with poor atom economy. wikipedia.orgorganic-chemistry.org
Analysis of the Vilsmeier-Haack Reaction: The reaction proceeds by forming a Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This reagent then reacts with the indole to form an iminium ion, which is hydrolyzed to yield the final aldehyde. wikipedia.org
Step 1: Vilsmeier Reagent Formation C₃H₇NO (DMF) + POCl₃ → [C₃H₇NCl]⁺[PO₂Cl₂]⁻ (Vilsmeier Reagent)
Step 2: Formylation and Hydrolysis C₉H₈ClN (5-Chloro-7-methyl-1H-indole) + [C₃H₇NCl]⁺[PO₂Cl₂]⁻ + H₂O → C₁₀H₈ClNO (Product) + H₃PO₄ + HCl + C₂H₇N (Dimethylamine)
As the breakdown shows, significant portions of the initial reagents (DMF and POCl₃) are converted into waste products (phosphoric acid, hydrochloric acid, and dimethylamine), resulting in a low atom economy.
| Metric | Definition | Application to Vilsmeier-Haack Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Low; a significant mass of the reactants (POCl₃, DMF) ends up as byproducts rather than the final aldehyde. primescholars.com |
| E-Factor | Total mass of waste / Mass of product | High; for every kilogram of product, many kilograms of chemical waste are generated, typical for fine chemical synthesis. nih.gov |
Efforts to improve atom economy focus on designing new synthetic routes, such as catalytic C-H activation and formylation, that minimize or eliminate the formation of byproducts. researchgate.net
Chemical Reactivity and Diverse Transformations of 5 Chloro 7 Methyl 1h Indole 3 Carbaldehyde
Electrophilic and Nucleophilic Reactions at the Formyl Group
The aldehyde functional group in 5-Chloro-7-methyl-1H-indole-3-carbaldehyde is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.
Reductive Transformations of the Aldehyde Moiety
The formyl group of indole-3-carbaldehydes can be readily reduced to a hydroxymethyl group, yielding the corresponding alcohol. This transformation is typically achieved using common reducing agents. For instance, the reduction of indole-3-carboxaldehyde (B46971) to indole-3-methanol is effectively carried out using sodium borohydride (B1222165) (NaBH₄) in an alcoholic medium, such as methanol (B129727) or ethanol (B145695). google.comgoogle.com This method is valued for its mild conditions and high yields, making it suitable for industrial applications. google.com The resulting (5-Chloro-7-methyl-1H-indol-3-yl)methanol is a key synthetic intermediate for further derivatization.
Table 1: Representative Reductive Transformation
| Reactant | Reagent | Product |
|---|
Oxidative Reactions of the Aldehyde Group
Conversely, the aldehyde group can undergo oxidation to furnish the corresponding carboxylic acid. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid. wikipedia.org This transformation can be accomplished using various oxidizing agents. In biological systems, enzymes like aldehyde oxidases can catalyze this reaction. For example, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov Chemical oxidation provides a direct route to 5-Chloro-7-methyl-1H-indole-3-carboxylic acid, a valuable building block for the synthesis of other bioactive molecules.
Table 2: Representative Oxidative Transformation
| Reactant | Product |
|---|
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the formyl group is a prime target for various nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl, forming a tetrahedral intermediate which is then protonated to yield an alcohol.
A notable example is the Grignard reaction . While the expected outcome of adding a Grignard reagent (R-MgBr) to an aldehyde is the formation of a secondary alcohol, reactions with N-alkylated indole-3-carboxaldehydes have shown unusual behavior. researchgate.netthieme-connect.com Instead of the expected alcohol, these reactions can yield bis(indolyl)methane products. researchgate.netthieme-connect.com This aberrant reactivity is attributed to the electronic properties of the indole (B1671886) ring, where the electron-donating nature of the indole nitrogen reduces the electrophilicity of the carbonyl group. thieme-connect.com
Another fundamental nucleophilic addition is cyanohydrin formation . Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. pressbooks.pubopenstax.org The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. pressbooks.publibretexts.org The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the cyanohydrin. libretexts.org This reaction, when applied to this compound, would produce 2-(5-Chloro-7-methyl-1H-indol-3-yl)-2-hydroxyacetonitrile, introducing a new carbon-carbon bond and a versatile nitrile group for further synthetic modifications. pressbooks.pubchemistrysteps.com
The Wittig reaction provides a method to convert aldehydes into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This reaction is a powerful tool for carbon-carbon double bond formation. masterorganicchemistry.com Reacting this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) would yield 5-Chloro-7-methyl-3-vinyl-1H-indole.
Table 3: Examples of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Expected Product with this compound |
|---|---|---|
| Grignard Reaction | Phenylmagnesium bromide | Phenyl-bis(5-chloro-7-methyl-1H-indol-3-yl)methane |
| Cyanohydrin Formation | Cyanide (CN⁻) | 2-(5-Chloro-7-methyl-1H-indol-3-yl)-2-hydroxyacetonitrile |
Condensation and Imine-Forming Reactions
Condensation reactions involving the formyl group are crucial for building larger, more complex molecular architectures, often leading to the formation of new heterocyclic rings.
Schiff Base Formation with Amine Derivatives
Indole-3-carbaldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. chemicalbook.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. A wide variety of amine derivatives can be used, including anilines and hydrazides, to synthesize a diverse library of Schiff bases. masterorganicchemistry.comchemicalbook.com These compounds are of significant interest due to their broad range of pharmacological activities. The reaction of this compound with a primary amine, such as aniline (B41778), would proceed under acidic or thermal conditions to yield the corresponding N-((5-Chloro-7-methyl-1H-indol-3-yl)methylene)aniline.
Table 4: Schiff Base Formation with Various Amines
| Amine Derivative | Resulting Schiff Base Linkage |
|---|---|
| Aniline | Imine |
| Hydrazine | Hydrazone |
| Semicarbazide | Semicarbazone |
Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849). wikipedia.org This reaction is a cornerstone of C-C bond formation, leading to α,β-unsaturated products.
Indole-3-carbaldehydes are excellent substrates for the Knoevenagel condensation. They react with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce substituted acrylonitriles and acrylamides. wikipedia.org The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final conjugated product. For this compound, reaction with malononitrile would yield (E)-2-((5-Chloro-7-methyl-1H-indol-3-yl)methylene)malononitrile.
Table 5: Knoevenagel Condensation Partners
| Active Methylene Compound | Catalyst | Product Type |
|---|---|---|
| Malononitrile | Piperidine | Substituted acrylonitrile |
| Diethyl malonate | Piperidine/Acetic Acid | Substituted acrylate |
Reactions Involving the Indole Ring System
The indole ring of this compound is amenable to various modifications, particularly at the chloro-substituted C5 position and the indole nitrogen. These reactions are crucial for diversifying the core structure to generate libraries of compounds for various research applications.
Substitution Reactions at the Chloro Position
The chlorine atom at the C5 position of the indole ring serves as a versatile handle for introducing new functional groups via substitution reactions. While direct nucleophilic aromatic substitution on the electron-rich indole ring is challenging, the chloro group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, provide efficient and high-yielding pathways to displace the chloride with various nucleophiles. This reactivity is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures from simple haloarene precursors. The electron-rich nature of the indole nucleus, combined with the directing effects of the existing substituents, influences the conditions required for these transformations.
C–C and C–N Coupling Reactions
The 5-chloro substituent is a prime site for forming new carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds, significantly expanding the molecular complexity derivable from the parent aldehyde.
Suzuki-Miyaura Coupling (C–C Bond Formation): This reaction is one of the most powerful methods for forming C–C bonds by coupling an organoboron species with an organic halide. organic-chemistry.orglibretexts.org For this compound, the 5-chloro position can be coupled with a wide range of aryl or vinyl boronic acids or their esters. organic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for coupling aryl chlorides. commonorganicchemistry.com
Buchwald-Hartwig Amination (C–N Bond Formation): This palladium-catalyzed cross-coupling reaction enables the formation of C–N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org It represents a significant improvement over traditional methods, which often require harsh conditions. The 5-chloro position of the indole can be coupled with primary or secondary alkyl- or arylamines, as well as ammonia equivalents, to furnish 5-aminoindole (B14826) derivatives. wikipedia.org The success of the reaction is highly dependent on the catalyst system, comprising a palladium precursor and a specialized ligand. organic-chemistry.orgnih.gov
The following table summarizes typical conditions for these coupling reactions based on methodologies applied to similar chloro-heterocyclic substrates.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / XPhos commonorganicchemistry.com | K₃PO₄ nih.govcommonorganicchemistry.com | Dioxane/H₂O |
| Suzuki-Miyaura | Vinylboronic Acid | Pd(OAc)₂ / PCy₃ organic-chemistry.org | K₃PO₄ | Toluene |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP wikipedia.org | NaOt-Bu | Toluene |
| Buchwald-Hartwig | Arylamine | Pd₂(dba)₃ / BrettPhos libretexts.org | LiHMDS | THF |
N-Alkylation, N-Acylation, and N-Sulfonation of the Indole Nitrogen
The nitrogen atom of the indole ring is a key site for functionalization. researchgate.netekb.eg The N-H proton can be removed by a base to generate a nucleophilic indolide anion, which readily reacts with various electrophiles.
N-Alkylation : This is commonly achieved by treating the indole with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent like an alkyl or benzyl (B1604629) halide. nih.gov This introduces an alkyl group onto the indole nitrogen, a modification that can significantly alter the molecule's properties. Organocatalytic methods for enantioselective N-alkylation have also been developed for indole derivatives. mdpi.com
N-Acylation : The indole nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base, or through coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Research has shown that the presence of an electron-withdrawing group at the C5-position, such as the chloro group in the title compound, facilitates high yields in N-acylation reactions. researchgate.net
N-Sulfonation : Protection of the indole nitrogen is often necessary during multi-step syntheses. Reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base provides the corresponding N-sulfonylated indole. This group is generally stable to a wide range of reaction conditions and can be removed later if needed.
The table below outlines common reagents and conditions for these N-functionalization reactions.
| Reaction Type | Reagent(s) | Base | Solvent |
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH | DMF or THF |
| N-Acylation | Acyl Chloride or Anhydride | Pyridine or NEt₃ | CH₂Cl₂ |
| N-Acylation | Carboxylic Acid | DCC / DMAP | CH₂Cl₂ |
| N-Sulfonation | Sulfonyl Chloride (e.g., TsCl) | NEt₃ or Pyridine | CH₂Cl₂ |
Heterocyclic Annulation and Cyclization Reactions Utilizing this compound
The aldehyde functional group at the C3 position is a linchpin for constructing new fused heterocyclic rings onto the indole framework. researchgate.netekb.eg These annulation reactions lead to polycyclic systems, many of which are scaffolds for biologically active molecules.
Knoevenagel Condensation : The aldehyde readily undergoes condensation with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate). researchgate.net The resulting vinylidene intermediates are versatile precursors that can undergo subsequent intramolecular cyclization or be used as Michael acceptors to build fused pyridines, pyrans, and other heterocyclic systems. researchgate.net
Formation of Fused Pyridines and β-Carbolines : The indole-3-carbaldehyde moiety is a key precursor for the synthesis of β-carbolines, a class of alkaloids with a pyrido[3,4-b]indole structure. ljmu.ac.ukmdpi.com For instance, a Pictet-Spengler reaction between a tryptamine (B22526) derivative and the aldehyde can lead to a tetrahydro-β-carboline, which can then be oxidized to the aromatic β-carboline. nih.govnih.gov
Friedländer Annulation : This reaction allows for the synthesis of quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net this compound can serve as the carbonyl component in reactions with α-amino ketones to generate complex, fused quinoline (B57606) systems.
Hydrazone Derivatives as Intermediates : The aldehyde reacts efficiently with various hydrazides to form stable hydrazones. sigmaaldrich.com These derivatives are not merely final products but serve as important intermediates for the synthesis of fused pyrazoles and other nitrogen-containing heterocycles.
The following table showcases some of these cyclization strategies.
| Reaction Name/Type | Reagent(s) | Resulting Heterocycle |
| Knoevenagel/Thorpe-Ziegler | Malononitrile, then base/heat | Fused Pyridine (Aminonicotinate derivative) |
| Pictet-Spengler | Tryptamine or derivative | Tetrahydro-β-carboline |
| Friedländer Annulation | α-Aminoaryl Ketone | Fused Quinolone |
| Hydrazone Cyclization | Hydrazine or substituted hydrazine | Fused Pyrazole |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Chloro-7-methyl-1H-indole-3-carbaldehyde, ¹H and ¹³C NMR provide a complete map of the proton and carbon framework, while 2D NMR techniques would confirm the connectivity between these atoms.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. While a specific spectrum for this compound is not publicly documented, data from analogous compounds like 1,7-Dimethyl-1H-indole-3-carbaldehyde allows for a reliable prediction of the expected signals.
The key expected resonances for this compound are:
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.
Indole (B1671886) N-H Proton: A broad singlet, also significantly downfield (often > δ 8.5 ppm), whose exact shift can be highly dependent on solvent and concentration.
Aromatic Protons (H2, H4, H6): The proton at the C2 position (H2) would appear as a singlet between δ 7.5-8.3 ppm. The two remaining protons on the benzene (B151609) ring (H4 and H6) would appear as singlets or narrow doublets in the aromatic region (δ 7.0-7.8 ppm), with their exact shifts influenced by the electronic effects of the adjacent methyl and chloro substituents.
Methyl Protons (-CH₃): A sharp singlet further upfield, expected around δ 2.4-2.8 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | > 8.5 | Broad Singlet |
| CHO | 9.9 - 10.1 | Singlet |
| H2 | 7.5 - 8.3 | Singlet |
| H4 | 7.0 - 7.8 | Singlet / Doublet |
| H6 | 7.0 - 7.8 | Singlet / Doublet |
| -CH₃ | 2.4 - 2.8 | Singlet |
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show ten distinct signals corresponding to its ten carbon atoms. Based on data from related indole derivatives, the following chemical shifts can be anticipated. rsc.org
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing furthest downfield around δ 184-186 ppm.
Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system typically resonate between δ 110-140 ppm. The C3 carbon, attached to the aldehyde, would be found around δ 118 ppm. The carbon bearing the chlorine atom (C5) and the carbon bearing the methyl group (C7) would have their shifts influenced by these substituents. Quaternary carbons (C3a, C7a) often show weaker signals.
Methyl Carbon (-CH₃): The methyl carbon signal would appear at the highest field (most shielded), typically between δ 16-22 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | 184 - 186 |
| C2 | ~139 |
| C3 | ~118 |
| C3a | ~125 |
| C4 | ~124 |
| C5 | ~129 |
| C6 | ~123 |
| C7 | ~128 |
| C7a | ~136 |
| -CH₃ | 16 - 22 |
Although specific 2D NMR data is unavailable, these techniques are crucial for unambiguous structural confirmation. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For this compound, it would primarily show correlations between adjacent protons on the indole ring if any existed, though in this highly substituted ring, most aromatic protons are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. columbia.edu It would definitively link each proton signal (e.g., H2, H4, H6, and methyl protons) to its corresponding carbon signal (C2, C4, C6, and the methyl carbon), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu Key correlations would include the aldehyde proton showing a cross-peak to C3 and C2, and the methyl protons showing correlations to C7, C6, and C7a, thereby confirming the substitution pattern of the entire molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" and identifying key functional groups.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands. Drawing from data on 7-methyl-1H-indole-3-carbaldehyde and other indoles, the following peaks are expected nist.govresearchgate.net:
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, characteristic of the indole N-H group.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aldehydic C-H stretch would present as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
C=O Stretch: A very strong, sharp absorption band between 1650-1680 cm⁻¹ is the most prominent feature, corresponding to the conjugated aldehyde carbonyl group.
C=C Stretches: Aromatic and heterocyclic ring stretching vibrations would occur in the 1450-1620 cm⁻¹ region.
C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The highly symmetric aromatic ring vibrations and the C=C bonds would likely produce strong signals, whereas the polar C=O and N-H bonds would be weaker.
Interactive Data Table: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Indole N-H |
| > 3000 | C-H Stretch | Aromatic C-H |
| ~2820, ~2720 | C-H Stretch | Aldehyde C-H |
| 1650 - 1680 | C=O Stretch | Conjugated Aldehyde |
| 1450 - 1620 | C=C Stretch | Aromatic/Indole Ring |
| 600 - 800 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (Molecular Formula: C₁₀H₈ClNO), the monoisotopic mass is 193.02943 Da. uni.lu High-resolution mass spectrometry would confirm this exact mass.
Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be observed at m/z 193. An isotopic peak at m/z 195, with approximately one-third the intensity of the m/z 193 peak, would be characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Fragmentation Analysis: Common fragmentation pathways for indole-3-carbaldehydes include the loss of the aldehyde group. A significant fragment would be expected at m/z 164, corresponding to the loss of a formyl radical (•CHO) from the molecular ion. Further fragmentation of the indole ring could also occur.
Predicted Collision Cross Section (CCS): Advanced mass spectrometry techniques can measure the CCS, which is a measure of the ion's shape in the gas phase. Predicted CCS values provide another layer of identification. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data
| Adduct / Fragment | Predicted m/z (mass-to-charge ratio) | Notes |
|---|---|---|
| [M]⁺ | 193.02888 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 195.02593 | Isotopic peak with ³⁷Cl |
| [M+H]⁺ | 194.03671 | Protonated molecule (ESI, CI) |
| [M-CHO]⁺ | 164.03126 | Loss of formyl group |
| [M+Na]⁺ | 216.01865 | Sodium adduct (ESI) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic structure and conjugated systems. The indole ring system, conjugated with the aldehyde group, constitutes a significant chromophore.
The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show two main absorption bands characteristic of indole derivatives:
An intense absorption band (the B-band) at a shorter wavelength, likely around 240-260 nm.
A broader, less intense band (the L-band) at a longer wavelength, expected in the range of 290-310 nm. The presence of the chloro and methyl substituents would cause slight shifts (bathochromic or hypsochromic) compared to the parent indole-3-carbaldehyde. These absorptions are due to π → π* electronic transitions within the conjugated aromatic system.
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture Determination
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. While the compound is commercially available, its specific solid-state architecture, including its crystal system, space group, and the detailed nature of its intermolecular interactions, remains uncharacterized through this definitive technique.
The following subsections outline the methodologies that would be employed in such a crystallographic study. The discussion remains general due to the absence of specific experimental data for the title compound.
Crystal System and Space Group Analysis
The determination of the crystal system and space group is a fundamental first step in X-ray diffraction analysis. This process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The symmetry of this pattern provides direct information about the crystal's internal lattice structure.
The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the shape of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell. Without experimental data for this compound, no specific crystal system or space group can be assigned.
For illustrative purposes, a related compound, 5-Methyl-1H-indole-3-carbaldehyde, has been reported to crystallize in the orthorhombic system. nih.gov However, the substitution of a hydrogen atom with a chlorine atom can significantly alter the crystal packing and result in a different crystal system and space group for this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
A detailed X-ray diffraction study would elucidate the network of intermolecular interactions that stabilize the crystal lattice of this compound. These non-covalent interactions are crucial in determining the compound's physical properties.
Key interactions that would be analyzed include:
Hydrogen Bonding: The indole moiety contains a nitrogen-hydrogen (N-H) group, which can act as a hydrogen bond donor. The aldehyde group possesses a carbonyl oxygen (C=O), a potential hydrogen bond acceptor. It is highly probable that N-H···O hydrogen bonds would be a prominent feature in the crystal structure, potentially forming chains or more complex networks of molecules.
Halogen Bonding: The chlorine atom at the 5-position could participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule.
Without the precise atomic coordinates from an X-ray structure determination, the geometry (bond distances and angles) of these potential interactions cannot be detailed.
π–π Stacking Interactions in Crystal Packing
The planar indole ring system of this compound makes it a candidate for engaging in π–π stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules and are a significant force in the packing of many aromatic compounds.
The analysis would focus on:
The geometry of the stacking, such as face-to-face or offset arrangements.
The centroid-to-centroid distance between the interacting rings, which is typically in the range of 3.3 to 3.8 Å.
The slip angle, which describes the degree of offset between the rings.
The presence and nature of π–π stacking can influence the electronic properties of the material. However, a definitive description of these interactions for this compound awaits experimental crystallographic analysis.
Computational and Theoretical Chemistry Investigations of 5 Chloro 7 Methyl 1h Indole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations for 5-Chloro-7-methyl-1H-indole-3-carbaldehyde would provide valuable information about its stability and reactivity. For related indole (B1671886) derivatives, DFT calculations have been successfully employed to determine optimized geometries, electronic properties, and spectroscopic features dntb.gov.uardd.edu.iq.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for assessing molecular stability.
For indole-3-carbaldehyde, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is generally distributed over the entire molecule, including the carbaldehyde group rdd.edu.iq. A similar distribution would be expected for this compound. The presence of the electron-withdrawing chloro group and the electron-donating methyl group would likely influence the energies of these orbitals.
A hypothetical data table for this analysis would include:
Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. Red regions on the map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent low electron density (positive potential), indicating sites for nucleophilic attack.
For 1H-indole-3-carbaldehyde, the ESP map shows a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atom of the N-H group in the indole ring typically shows a positive potential rdd.edu.iq. For this compound, the chlorine atom would also be expected to be a region of negative potential.
Quantum Chemical Calculations of Molecular Properties
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For the related 5-chloro-7-azaindole-3-carbaldehyde, a detailed analysis of the vibrational spectra has been used to understand the effects of the aldehyde group's rotation and intermolecular hydrogen bonding mdpi.comdntb.gov.ua. A similar analysis for this compound would involve calculating the frequencies of key vibrational modes, such as the C=O stretch of the carbaldehyde, the N-H stretch of the indole ring, and vibrations associated with the substituted benzene (B151609) ring.
A hypothetical data table for this analysis would look like:
Table 2: Hypothetical Vibrational Frequency Data This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | Value | Value |
| C=O stretch | Value | Value |
| C-Cl stretch | Value | Value |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable in drug discovery for predicting the activity of new derivatives.
While no specific QSAR studies on derivatives of this compound were found, QSAR models have been developed for other indole derivatives to predict their activities for various biological targets nih.gov. A QSAR study on derivatives of this compound would involve synthesizing a series of related compounds, measuring their biological activity, and then using computational methods to build a model that relates structural descriptors (e.g., electronic, steric, and hydrophobic properties) to this activity. Such a model could then be used to design new, more potent derivatives.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypotheses
Molecular docking and molecular dynamics (MD) simulations are indispensable computational methods for predicting and analyzing the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These techniques are crucial in drug discovery for generating hypotheses about the binding mode and affinity of a potential drug candidate.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding energy. For indole derivatives, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action. nih.govajchem-a.com
For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target. The indole ring, with its substituent groups, would play a key role in the binding interactions. The chloro group at the 5-position and the methyl group at the 7-position would influence the molecule's steric and electronic profile, potentially leading to specific hydrophobic or halogen-bond interactions with the protein's amino acid residues. The carbaldehyde group at the 3-position is a potential hydrogen bond acceptor.
A hypothetical docking study of this compound against a protein kinase, a common target for indole derivatives, might yield results similar to those presented in Table 1. ajchem-a.com
Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | VAL 25, ALA 45, LEU 98 | Hydrophobic |
| Hydrogen Bonds | 1 | LYS 47 | H-bond with C=O |
| Halogen Bonds | 1 | GLY 99 | Halogen bond with Cl |
| Pi-Pi Stacking | 1 | PHE 95 | Pi-pi with indole ring |
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions under physiological conditions. mdpi.comnih.gov
An MD simulation of the docked this compound-protein complex would be performed for a duration of nanoseconds to microseconds. The simulation would reveal the stability of the predicted binding pose, the flexibility of the ligand and the protein, and the key interactions that are maintained throughout the simulation. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time would be analyzed.
A stable binding would be indicated by a low and converging RMSD for the ligand. The RMSF plot would highlight which parts of the protein become more or less flexible upon ligand binding. Such simulations are crucial for validating docking results and providing deeper insights into the dynamic nature of the ligand-receptor interactions. mdpi.comacs.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. acs.org It provides a localized, chemical perspective on molecular wavefunctions, translating complex quantum mechanical information into the familiar language of Lewis structures, lone pairs, and orbital interactions. acs.org
For this compound, NBO analysis could provide significant insights into its electronic structure and reactivity. The analysis would involve calculating the natural atomic charges, hybridization of atoms, and the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent charge delocalization and are key to understanding molecular stability and reactivity. semanticscholar.org
The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the indole ring would create a specific electronic environment. NBO analysis could quantify the effects of these substituents on the electron distribution across the indole scaffold. The analysis would likely reveal strong π-π* interactions within the aromatic system, contributing to its stability.
A key aspect of NBO analysis is the examination of hyperconjugative interactions. For instance, the interaction between the lone pair of the nitrogen atom in the indole ring and the antibonding orbitals of adjacent C-C bonds can be quantified. Similarly, interactions involving the lone pairs of the chlorine and oxygen atoms with the ring's antibonding orbitals would be of interest. These interactions play a crucial role in determining the molecule's chemical behavior. researchgate.net
A hypothetical NBO analysis for this compound might reveal the stabilization energies as shown in Table 2, highlighting the most significant intramolecular charge transfer interactions.
Table 2: Hypothetical NBO Second-Order Perturbation Analysis for Selected Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N8 | π* (C3-C9) | 25.8 | π-conjugation |
| π (C4-C5) | π* (C6-C7) | 18.2 | π-conjugation |
| LP (2) Cl11 | σ* (C5-C6) | 3.5 | Hyperconjugation |
| LP (1) O12 | π* (C10-H13) | 1.9 | Hyperconjugation |
This analysis would provide a detailed picture of the electronic landscape of this compound, helping to explain its reactivity and potential for forming intermolecular interactions, which is fundamental for its biological activity.
Applications and Utility in Advanced Organic Synthesis and Materials Science
Precursor for the Synthesis of Diverse Heterocyclic Compounds
5-Chloro-7-methyl-1H-indole-3-carbaldehyde is a versatile precursor for synthesizing a wide range of heterocyclic compounds. The aldehyde group at the C3 position and the electron-rich indole (B1671886) ring provide significant reactivity. The chloro and methyl groups on the benzene (B151609) portion of the indole nucleus further guide its chemical behavior and offer sites for additional modifications.
A primary application of this indole derivative is in creating various substituted indoles and their related structures. The aldehyde group readily participates in condensation reactions with different nucleophiles. For instance, it can react with active methylene (B1212753) compounds through Knoevenagel condensations to produce α,β-unsaturated carbonyl compounds, which are valuable intermediates themselves. These intermediates can then undergo cyclization to form new heterocyclic rings fused to the indole core.
Additionally, the aldehyde function is crucial for introducing nitrogen-containing heterocycles. It can react with hydrazines or hydroxylamines to create hydrazones and oximes, respectively. These can be further converted into pyrazoles, isoxazoles, and other five-membered heterocyclic systems. The aldehyde can also be part of multicomponent reactions, like the Biginelli or Hantzsch-type reactions, to build more complex heterocyclic structures in one step.
The N-H group of the indole ring can be functionalized through methods like alkylation or acylation before or after modifying the aldehyde group, which adds to the diversity of achievable heterocyclic compounds. This strategic functionalization allows for the fine-tuning of the electronic and steric properties of the final products, which is essential for their intended uses.
Building Block for Complex Polycyclic Organic Scaffolds
The utility of this compound extends to its function as a foundational element for constructing complex polycyclic organic scaffolds. The indole nucleus is a privileged structure in medicinal chemistry and materials science, and this substituted version offers a strategic starting point for new and complex designs.
The aldehyde group at the C3 position is a key reactive site for annulation reactions, where more rings are fused onto the indole framework. For example, it can undergo Pictet-Spengler reactions with various tryptamine (B22526) derivatives to yield β-carboline skeletons, which are found in many natural products and pharmacologically active compounds. The chloro and methyl groups on the indole ring can affect the reactivity and regioselectivity of these cyclization reactions.
Moreover, the indole ring can take part in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to build polycyclic systems. The electron-rich nature of the indole can be used in reactions with suitable dienophiles or dipolarophiles. The aldehyde group can be changed into other functional groups that can either help these reactions or be carried through the synthesis to be used in later steps.
The synthesis of fused-ring systems containing the 5-chloro-7-methylindole part is of great interest. For example, carbazole (B46965) derivatives can be made through cyclization strategies starting from this indole-3-carbaldehyde. These polycyclic aromatic compounds often show interesting photophysical and electronic properties, making them relevant for materials science applications.
Intermediate in the Development of Specialty Chemicals
This compound acts as a vital intermediate in the synthesis of various specialty chemicals. These are compounds made for specific uses and are often known for their complex structures and high performance. The unique substitution pattern of this indole derivative makes it a valuable starting material for chemicals that need precise control over their molecular structure.
In the area of fine chemicals, this compound can be used to make specific dyes and pigments. The indole scaffold is a known chromophore, and the substituents on the ring can be used to adjust the color and other properties of the resulting dyes. The aldehyde group provides a convenient point for attaching other parts of the dye molecule, allowing for a diverse range of colors with tailored properties for uses like in textiles, printing inks, and electronic displays.
Furthermore, this indole derivative can be a precursor to specialized monomers for making advanced polymers. The aldehyde group can be modified to add polymerizable functions, or the indole ring itself can be put into a polymer backbone to give specific properties like thermal stability, conductivity, or fluorescence. These polymers can be used in high-performance plastics, organic electronics, and biomedical devices.
The development of specialty chemicals often needs multi-step syntheses, and this compound offers a reliable and versatile starting point. Its availability and the well-known chemistry of the indole ring and the aldehyde group make it an attractive intermediate for the custom synthesis of high-value chemical products.
Role in Functional Materials Research (e.g., dyes, pigments, sensor components)
In functional materials research, this compound is becoming a valuable molecular component. Its natural electronic and photophysical properties, along with the potential for more functionalization, make it a good candidate for developing new materials with specific functions.
Dyes and Pigments: The extended π-system of the indole ring is the basis of a chromophore. The chloro and methyl substituents, along with the aldehyde group, can alter the molecule's electronic structure, thus affecting its absorption and emission properties. This allows for the planned design of dyes and pigments with specific colors and high stability. The aldehyde group can be used to covalently link the chromophore to other molecules or surfaces, which is important for uses in textiles, coatings, and printing.
Sensor Components: The indole nucleus is known to interact with different analytes, making it a suitable base for developing chemical sensors. The aldehyde group of this compound can be easily turned into a receptor site that can selectively bind to specific ions or molecules. When binding occurs, a change in the photophysical properties of the indole core, like fluorescence or color, can be seen, giving a detectable signal. The chloro and methyl groups can be used to fine-tune the sensor's sensitivity and selectivity.
Organic Electronics: The electron-rich nature of the indole ring makes it a potential part of organic electronic materials, like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By adding this indole derivative into larger conjugated systems, it is possible to create materials with tailored charge-transport and light-emitting properties. The aldehyde group offers a synthetic way to extend the conjugation and attach the molecule to electrodes or other parts of an electronic device.
Synthetic Utility in Agrochemical and Pharmaceutical Intermediate Production
This compound has great potential as a key intermediate in making both agrochemicals and pharmaceuticals. The indole scaffold is a common part of many biologically active molecules, and this specific substituted indole gives a unique starting point for synthesizing new and effective compounds.
Agrochemicals: Developing new herbicides, insecticides, and fungicides often depends on finding new chemical scaffolds that can interact with specific biological targets in pests or weeds. The indole ring system is a known toxophore in some agrochemicals. By using this compound as a starting material, chemists can make a variety of derivatives with different substitution patterns. These derivatives can then be tested for their biological activity, possibly leading to the discovery of new and better crop protection agents. The chloro and methyl groups can be very important in deciding the effectiveness and selectivity of the final products.
The versatility of this compound allows it to be used in building complex molecular structures that are often needed for strong and selective biological activity. Its role as an intermediate allows for the efficient and cost-effective production of a wide range of compounds for high-throughput screening and lead optimization in both the agrochemical and pharmaceutical industries.
Biological Activity Research: Mechanistic and Structural Perspectives of 5 Chloro 7 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives
Mechanistic Investigations of Anti-proliferative and Cytotoxic Effects
Derivatives of 5-Chloro-7-methyl-1H-indole-3-carbaldehyde have been a focal point in the quest for novel anticancer agents. Research has centered on understanding the specific cellular and molecular mechanisms through which these compounds exert their anti-proliferative and cytotoxic effects.
The anti-proliferative potential of indole (B1671886) derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell growth and division. A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are frequently over-activated in various cancers. mdpi.com These compounds demonstrated significant antiproliferative activity, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 to 78 nM. mdpi.com
Notably, N-substituted indole-3-carbaldehyde derivatives have also shown promising antitumor activity. researchgate.net The strategic modification of the indole nucleus allows for the fine-tuning of these inhibitory effects, highlighting the importance of the indole scaffold in designing targeted cancer therapies.
A key mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Research into a series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, derived from a 5-chloro-indole scaffold, has provided significant insights. nih.gov Specific derivatives, such as compounds designated 5f and 5g in one study, were found to be potent inducers of apoptosis. nih.gov
Their pro-apoptotic effect is characterized by several key events:
Caspase Activation: These compounds significantly increased the levels of caspase-3 and caspase-8, crucial executioner and initiator caspases in the apoptotic cascade. The levels of caspase-3 overexpression for compounds 5f and 5g were reported as 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, surpassing the reference compound staurosporine. nih.gov
Modulation of Bcl-2 Family Proteins: The compounds effectively increased the expression of the pro-apoptotic protein Bax while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical trigger for initiating the mitochondrial pathway of apoptosis.
This ability to trigger apoptosis selectively in cancer cells is a highly desirable characteristic for an anticancer drug, and these indole derivatives show considerable promise in this regard.
The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Derivatives of this compound have been shown to modulate the activity of several key enzymes, particularly protein kinases.
Protein Kinase Inhibition: Mutant EGFR and BRAF kinases are critical targets in cancer therapy. mdpi.com A series of 5-chloro-indole-2-carboxylates demonstrated potent inhibitory activity against both EGFR and BRAFV600E. mdpi.com For instance, the m-piperidinyl derivative 3e was found to be 1.2-fold more potent than the established drug erlotinib (B232) in inhibiting EGFR. mdpi.com Furthermore, certain derivatives showed an 8-fold selectivity for the resistant EGFRT790M mutant over the wild-type form. mdpi.com Similarly, other 5-chloro-indole-2-carboxamide derivatives, 5f and 5g , exhibited potent inhibition against the EGFRT790M mutant, with IC50 values comparable to the approved drug osimertinib. nih.gov
Another related structure, a 7-methyl-pyrrolo[2,3-d]pyrimidine derivative, was identified as a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is implicated in cancer cell survival. nih.gov The anilinoquinazoline (B1252766) derivative AZD0530, which contains a chloro-substituted ring system, is a potent dual inhibitor of c-Src and Abl kinases. nih.gov
ATP Synthase Inhibition: While direct inhibition of ATP synthase by this compound itself is not extensively documented in the provided context, ATP synthase is a known target for various natural and synthetic compounds. nih.govnih.gov The inhibition of this enzyme can disrupt cellular energy metabolism, a strategy employed by some anticancer and antimicrobial agents. For example, the drug R207910 targets the c subunit of ATP synthase in Mycobacterium tuberculosis. nih.gov Given the broad biological activities of indole derivatives, investigating their potential interaction with ATP synthase could be a future research direction.
Table 1: Antiproliferative and Enzyme Inhibition Activity of Selected Indole Derivatives
Compound Series Target Pathway/Enzyme Key Findings Reference 5-chloro-indole-2-carboxylates (e.g., 3e) EGFR, BRAFV600E Potent antiproliferative activity (GI50: 29-78 nM). Derivative 3e was 1.2-fold more potent than erlotinib against EGFR. researchgate.net 5-chloro-indole-2-carboxamides (e.g., 5f, 5g) EGFRWT, EGFRT790M Potent inhibition of EGFRT790M (IC50 ~9.5-11.9 nM), comparable to osimertinib. Induced apoptosis via caspase activation. nih.gov 7-methyl-pyrrolo[2,3-d]pyrimidine (GSK2606414) PERK Potent and selective inhibitor of PERK, inhibiting tumor growth in xenograft models. Anilinoquinazoline (AZD0530) c-Src, Abl kinase Potent, dual-specific inhibitor with oral availability and in vivo activity in cancer models.
Structure-Activity Relationship (SAR) Studies in Antimicrobial Efficacy
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with potent antimicrobial properties. rsc.org Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their efficacy and spectrum of activity against bacterial and fungal pathogens.
Indole derivatives have shown significant promise in combating bacterial infections, including those caused by resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov
Initial Discovery and Optimization: An initial screening identified 3-substituted-1H-imidazol-5-yl-1H-indoles as weak inhibitors of MRSA. nih.gov Through the synthesis of an extensive library of analogues, researchers identified derivatives with significantly improved anti-MRSA activity (MIC ≤ 0.25 µg/mL) that also lacked cytotoxicity. nih.gov This highlights the power of synthetic modification in enhancing potency.
Targeting Bacterial Processes: Some indole-based compounds, like 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, have demonstrated potent activity against MRSA with MIC values as low as 0.98 μg/mL. nih.gov Molecular docking studies suggest these compounds may bind to and inhibit (p)ppGpp synthetase, an enzyme crucial for the bacterial stress response. nih.gov
Influence of Substituents: SAR studies on various indole derivatives have shown that the type and position of substituents are critical for antibacterial activity. For example, in a series of 5-chloro-3-phenyl-1H-indole derivatives, the presence of both chloro and nitro groups was found to enhance antibacterial activity. researchgate.net The azomethine (-C=N) linkage in related Schiff bases is also considered important for their biological action. researchgate.net
The development of new antifungal agents is critical, and indole derivatives represent a promising class of compounds.
Selective Antifungal Activity: Research has identified 3-substituted-1H-imidazol-5-yl-1H-indoles that exhibit selective and potent antifungal activity against Cryptococcus neoformans (MIC values of ≤0.25 µg/mL) without showing toxicity to mammalian cells. nih.gov
Broad-Spectrum Potential: Other indole derivatives have shown a broad spectrum of activity against pathogens like Candida albicans and Candida krusei. nih.gov For instance, the compound 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one displayed good antifungal activity against C. albicans. nih.gov
SAR Insights: SAR studies indicate that specific structural features can enhance antifungal efficacy. In one series of 4-thiazolidinones derived from a 5-chloro-indole structure, the presence of a hydroxy group was found to improve antifungal activity. researchgate.net This suggests that hydrogen bonding capabilities may be important for the compound's interaction with its fungal target. The mechanism of action for many of these new antifungal indole derivatives is still under investigation, representing an active area of research. nih.gov
Table 2: Antimicrobial Activity of Selected Indole Derivatives
Compound Series Target Organism Key Findings Reference 3-substituted-1H-imidazol-5-yl-1H-indoles MRSA Optimized analogues showed potent activity (MIC ≤ 0.25 µg/mL) with no cytotoxicity. mdpi.com 3-substituted-1H-imidazol-5-yl-1H-indoles Cryptococcus neoformans Selective and potent antifungal activity (MIC ≤ 0.25 µg/mL). mdpi.com 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one MRSA Low MIC of 0.98 μg/mL; potential inhibitor of (p)ppGpp synthetase. researchgate.net 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Candida albicans Demonstrated good antifungal activity. nih.gov 5-chloro-3-phenyl-1H-indole derivatives Bacteria & Fungi Chloro/nitro groups improved antibacterial activity; hydroxy group improved antifungal activity. nih.gov
Antiviral Mechanism Characterization
The indole nucleus is a core component of numerous compounds with significant antiviral properties. researchgate.net These derivatives employ diverse mechanisms to inhibit viral replication and pathogenesis.
One major mechanism involves the inhibition of viral entry and fusion with host cells. nih.gov Arbidol, a highly functionalized indole derivative, is a broad-spectrum antiviral agent that demonstrates this activity against viruses such as influenza A and B, and respiratory syncytial virus (RSV). nih.gov The antiviral actions of indole derivatives also extend to inhibiting key viral enzymes. For example, indole compounds have been developed as inhibitors of viral proteases, which are crucial for the maturation of viral particles, and as reverse transcriptase inhibitors, targeting viruses like HIV. nih.gov
Recent research into pyrrolo[2,3-b]pyridines (7-aza-indoles) has identified derivatives with broad-spectrum activity against RNA viruses, including RSV and SARS-CoV-2. nih.gov A screening campaign produced lead compounds with antiviral activity in the low single-digit micromolar range without significant cytotoxicity. nih.gov Interestingly, while some of these compounds were designed to target Adaptor-Associated Kinase 1 (AAK1), a host factor involved in viral entry, further investigation revealed that their antiviral effect is, at least in part, AAK1-independent. nih.gov For instance, compound 7a (a methylated 7-aza-indole) showed no affinity for AAK1 but retained considerable activity against RSV-A, suggesting an alternative mechanism of action is at play. nih.gov
| Compound | Description | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 4d | Parent 3-alkynyl-5-aryl-7-aza-indole | 0.15 | >100 | nih.gov |
| Compound 5d | 3-chloro-phenylacetylene substituent | 4.5 | >100 | nih.gov |
| Compound 7a | N-methylated derivative of 4d | 0.26 | >100 | nih.gov |
| Compound 7b | N-ethylated derivative of 4d | 2.1 | >100 | nih.gov |
EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathogenicity. CC₅₀: 50% cytotoxic concentration.
Exploration of Modulatory Effects on Biochemical Pathways
The indole structure is integral to compounds that can modulate host immune responses. The broad-spectrum antiviral drug Arbidol, for instance, is known to exert immunomodulating effects in addition to its direct anti-influenza activity. nih.gov This dual activity highlights the potential for indole derivatives to not only inhibit viral processes directly but also to influence the host's biochemical pathways involved in immunity, which could be critical for resolving infections.
Certain indole derivatives have been shown to interact directly with DNA, thereby interfering with fundamental cellular processes like replication and transcription. Studies on indolylchalcones, which can be synthesized from indole-3-carbaldehyde precursors, have demonstrated their ability to intercalate with DNA. researchgate.net Furthermore, natural indole alkaloids such as cryptosanguinolentine have been identified as inhibitors of DNA replication and transcription, a mechanism that contributes to their biological effects, including potential antitumor activity. ekb.eg
Ligand-Target Interaction Profiling and Receptor Binding Studies
The substituted indole core is a key pharmacophore for interacting with various biological receptors. A notable example is the interaction of 5-chloroindole (B142107), a close structural relative of the title compound, with the 5-HT3 receptor, a ligand-gated ion channel. nih.gov
Radioligand binding studies have shown that 5-chloroindole acts as a positive allosteric modulator (PAM) of this receptor. nih.gov Specifically, it was found to produce a small but significant increase in the apparent affinity of the native agonist, 5-hydroxytryptamine (5-HT), for the human 5-HT3A receptor. nih.gov However, it did not affect the binding affinity of the competitive antagonist, tropisetron. nih.gov This indicates that 5-chloroindole binds to an allosteric site on the receptor, distinct from the orthosteric site where the primary agonist and antagonist bind. nih.gov
| Modulator | Ligand | Effect on Apparent Affinity | Reference |
|---|---|---|---|
| 5-Chloroindole | 5-HT (Agonist) | ~2-fold increase | nih.gov |
| 5-Chloroindole | Tropisetron (Antagonist) | No effect | nih.gov |
The mechanism of 5-chloroindole at the 5-HT3 receptor has been further elucidated through functional assays. As a PAM, it potentiates the receptor's response to activation by both full agonists (like 5-HT) and, more profoundly, partial agonists. nih.gov This potentiation of partial agonist activity is a hallmark of many PAMs and suggests that 5-chloroindole stabilizes a receptor conformation that is more favorable for channel opening once an agonist is bound. nih.gov
Furthermore, 5-chloroindole was shown to be capable of reactivating 5-HT3 receptors that had been desensitized by prolonged exposure to an agonist. nih.gov This action implies that its binding to the allosteric site can reverse or overcome the conformational changes associated with the receptor's non-responsive state. In contrast to its effects on the 5-HT3 receptor, 5-chloroindole did not alter responses at human nicotinic α7 receptors, indicating a degree of selectivity in its modulatory action. nih.gov The identification of 5-chloroindole as a relatively potent and selective PAM provides a framework for understanding how chloro-substituted indoles might interact with specific receptor targets to modulate biochemical signaling pathways. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-7-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
The synthesis of halogenated indole carbaldehydes typically involves sequential halogenation and formylation. For 5-Chloro-7-methyl derivatives, a plausible route includes:
Halogenation : Chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) in a polar solvent (e.g., DMF) under inert atmosphere .
Formylation : Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) at 0–5°C to minimize side reactions .
Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of NCS for complete chlorination), and maintaining anhydrous conditions to prevent hydrolysis .
Q. How can the structural integrity of this compound be confirmed experimentally?
Key methods include:
- NMR Spectroscopy : Analyze and NMR to verify substituent positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 193.0102 (C₁₀H₈ClNO) .
- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation of the indole core and substituent geometry .
Q. What are the critical parameters for chromatographic purification of this compound?
Use silica gel chromatography with a gradient elution system (e.g., hexane/ethyl acetate 8:2 to 6:4). Key considerations:
- Retention Factor (Rf) : Target Rf ≈ 0.3–0.4 in hexane/ethyl acetate (7:3) .
- Purity Check : Validate via HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : The aldehyde group’s partial positive charge (+0.45 e) facilitates nucleophilic attacks at the 3-position .
- Steric Effects : Methyl and chloro substituents at the 5- and 7-positions reduce steric hindrance compared to bulkier analogs, favoring reactions like condensation with amines .
Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order rate constants for hydrazine reactions) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and cell lines .
- Solubility Effects : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure compound solubility in aqueous media .
Cross-reference with structural analogs (e.g., 5-Chloro-7-iodo-1H-indole) to identify substituent-specific trends .
Q. How can crystallographic data address challenges in polymorphism or tautomerism?
Q. What advanced techniques characterize degradation pathways under oxidative stress?
- LC-MS/MS : Identify degradation products (e.g., carboxylic acid derivatives from aldehyde oxidation) using collision-induced dissociation (CID) .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during photodegradation .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
Analog Synthesis : Modify substituents (e.g., replace Cl with Br or F) to assess electronic effects .
Biological Testing : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays .
Data Analysis : Use multivariate regression to correlate Hammett σ values with bioactivity .
Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?
- Schlenk Techniques : Conduct reactions under nitrogen/argon using flame-dried glassware .
- Quenching Protocols : Add reagents like aqueous NaHCO₃ dropwise to exothermic mixtures (e.g., POCl₃ reactions) to control gas evolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
